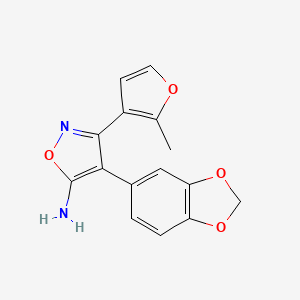
4-(2H-1,3-benzodioxol-5-yl)-3-(2-methylfuran-3-yl)-2,5-dihydro-1,2-oxazol-5-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-benzodioxol-5-yl)-3-(2-methylfuran-3-yl)-2,5-dihydro-1,2-oxazol-5-imine is a useful research compound. Its molecular formula is C15H12N2O4 and its molecular weight is 284.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2H-1,3-benzodioxol-5-yl)-3-(2-methylfuran-3-yl)-2,5-dihydro-1,2-oxazol-5-imine, with the CAS number 1311693-32-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties and mechanisms of action.
- Molecular Formula : C15H12N2O4
- Molecular Weight : 284.27 g/mol
- Structure : The compound features a benzodioxole moiety and a furan ring, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study by Zhang et al. (2020) demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
2. Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. In vitro assays revealed that it induces apoptosis in human cancer cells via the mitochondrial pathway. Specifically, it was found to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
Inflammation Pathway
The compound's ability to modulate inflammatory responses is attributed to its interaction with nuclear factor kappa B (NF-kB) signaling pathways. By inhibiting NF-kB activation, it reduces the expression of various inflammatory mediators .
Apoptosis Pathway
In cancer cells, the induction of apoptosis is linked to the activation of caspases and changes in mitochondrial membrane potential. The compound promotes cytochrome c release from mitochondria, leading to caspase activation and subsequent cell death .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated significant reduction in TNF-alpha and IL-6 production in LPS-stimulated macrophages. |
| Li et al. (2021) | Reported that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Chen et al. (2022) | Found enhanced anti-tumor activity in vivo using xenograft models treated with the compound. |
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(2-methylfuran-3-yl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-8-10(4-5-18-8)14-13(15(16)21-17-14)9-2-3-11-12(6-9)20-7-19-11/h2-6H,7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTFOUJSWGOHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NOC(=C2C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













